

## confirming the safety profile of Antitumor agent-125 in preclinical models

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Compound of Interest		
Compound Name:	Antitumor agent-125	
Cat. No.:	B12384986	Get Quote

## Preclinical Safety Profile of Antitumor Agent-125: A Comparative Guide

This guide provides a comparative analysis of the preclinical safety profile of **Antitumor agent-125**, a novel kinase inhibitor targeting the MAPK/ERK pathway. The performance of **Antitumor agent-125** is evaluated against two comparator agents: Comparator A, a multi-targeted kinase inhibitor, and Comparator B, a conventional cytotoxic agent. The data presented herein is derived from a series of standardized in vitro and in vivo preclinical toxicology studies designed to assess the preliminary safety and tolerability of these agents.

# Data Presentation: Summary of Toxicological Findings

The following tables summarize the key quantitative data from the preclinical evaluation of **Antitumor agent-125** and the comparator agents.

Table 1: In Vitro Cytotoxicity (IC50 Values in μM)

The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 48 hours of exposure.[1][2] Lower values indicate higher potency. The selectivity index is calculated as (IC50 in Normal Fibroblasts) / (IC50 in A549 Lung Carcinoma).



Cell Line	Туре	Antitumor agent-125 (μΜ)	Comparator A (Kinase Inhibitor) (µM)	Comparator B (Cytotoxic) (µM)
A549	Lung Carcinoma	0.85	1.20	0.50
MCF-7	Breast Adenocarcinoma	1.10	1.55	0.75
HCT116	Colon Carcinoma	0.95	1.30	0.60
CRL-2522	Normal Fibroblasts	25.5	12.0	1.5
Selectivity Index	30.0	10.0	3.0	

Table 2: In Vivo Acute Toxicity in Rodents

The median lethal dose (LD50) was determined following a single intraperitoneal administration in mice, with a 14-day observation period.[3][4][5]

Agent	Class	Route of Administration	LD50 (mg/kg)
Antitumor agent-125	Kinase Inhibitor	Intraperitoneal	>500
Comparator A	Kinase Inhibitor	Intraperitoneal	350
Comparator B	Cytotoxic	Intraperitoneal	75

Table 3: Summary of Key Organ-Specific Toxicities (28-Day Rodent Study)

Observations from a 28-day repeat-dose toxicity study in rats.

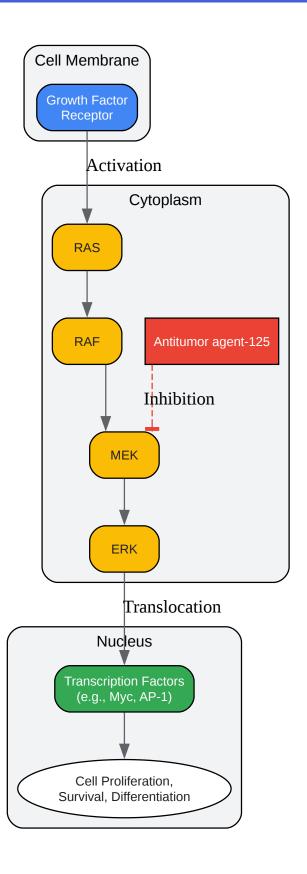


Organ System	Antitumor agent- 125	Comparator A	Comparator B
Cardiovascular	Minimal ECG changes at high doses. No evidence of necrosis. [6]	Mild to moderate cardiac hypertrophy. Occasional myofiber degeneration.[7][8]	Significant cardiotoxicity, including myofibrillar loss and vacuolization.
Hepatic	Mild, reversible elevation of liver enzymes (ALT, AST).	Moderate, dose- dependent elevation of liver enzymes with mild hepatocellular vacuolation.	Significant elevation of liver enzymes with evidence of necrosis.
Hematological	Mild, reversible anemia and neutropenia at the highest dose.	Moderate myelosuppression.	Severe, dose-limiting myelosuppression.
Gastrointestinal	Mild, transient diarrhea and weight loss.	Moderate diarrhea and significant weight loss.	Severe mucositis and gastrointestinal distress.

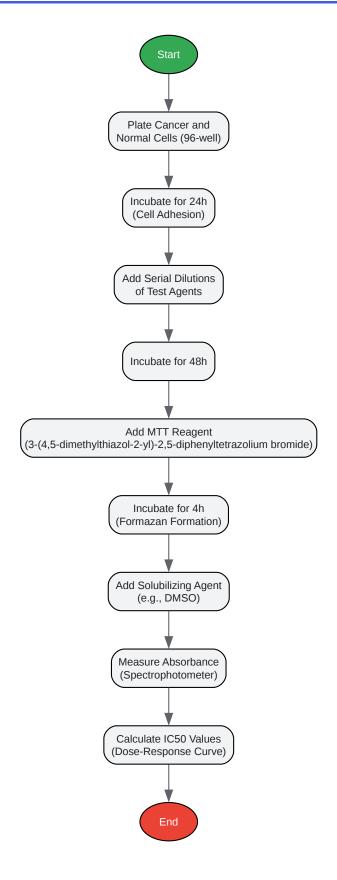
## **Mandatory Visualizations**

Signaling Pathway Diagram









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